molecular formula C12H11NO2 B1325393 2-(4-Ethylbenzoyl)oxazole CAS No. 898760-05-9

2-(4-Ethylbenzoyl)oxazole

Cat. No. B1325393
M. Wt: 201.22 g/mol
InChI Key: RGPPIWUQJCYSKX-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)oxazole, also known as EBON, belongs to the family of organic compounds called benzoxazoles. It is a chemical compound with the linear formula C12H11NO2 . The IUPAC name for this compound is (4-ethylphenyl)(1,3-oxazol-2-yl)methanone .


Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years due to their wide range of biological activities. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .


Molecular Structure Analysis

The molecular weight of 2-(4-Ethylbenzoyl)oxazole is 201.22 g/mol . The InChI code for this compound is 1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3 .


Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Ethylbenzoyl)oxazole, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .


Physical And Chemical Properties Analysis

2-(4-Ethylbenzoyl)oxazole is a colorless liquid under normal conditions . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .

Scientific Research Applications

Synthesis and Catalysis

  • Modular Synthesis of Oxazoles : A [3 + 2] annulation between a terminal alkyne and a carboxamide has been developed using a gold-catalyzed oxidation strategy, leading to an efficient synthesis of 2,4-oxazole structures, which are significant in various natural products (Luo, Ji, Li, & Zhang, 2012).

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl-oxazoles and other heterocycles, highlighting the diverse applications of these compounds in chemical synthesis (Honey, Pasceri, Lewis, & Moody, 2012).

  • Oxazole Synthesis from β-Hydroxy- or β-Mercapto-α-amino Acid Esters : The synthesis of oxazolidines and thiazolidines from α-amino acid esters, and their subsequent conversion to oxazoles and thiazoles, demonstrates the chemical versatility of oxazole compounds (Badr, Aly, Fahmy, & Mansour, 1981).

  • Functionalization via Suzuki Coupling : Oxazole compounds have been functionalized using the Suzuki coupling reaction, a method significant in organic synthesis for creating substituted oxazoles (Ferrer Flegeau, Popkin, & Greaney, 2006).

Biological and Medicinal Applications

Other Applications

  • Corrosion Inhibition : Oxazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating effectiveness in protecting materials like aluminum alloy in acidic mediums. This application is significant in the field of materials science and engineering (Ehsani, Nasrollahzadeh, Mahjani, Moshrefi, & Mostaanzadeh, 2014).

Safety And Hazards

The safety data sheet for Oxazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Oxazole-based molecules, including 2-(4-Ethylbenzoyl)oxazole, have been receiving attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown broad biological activities and have been used as a central scaffold in medicinal chemistry . This suggests a promising future for the development of oxazole-based medicinal compounds.

properties

IUPAC Name

(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPIWUQJCYSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642091
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzoyl)oxazole

CAS RN

898760-05-9
Record name (4-Ethylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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